molecular formula C13H22ClN B8254857 Benzyl(trimethyl)azanium;prop-1-ene;chloride

Benzyl(trimethyl)azanium;prop-1-ene;chloride

Cat. No.: B8254857
M. Wt: 227.77 g/mol
InChI Key: DGGUDKGTRAYATF-UHFFFAOYSA-M
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Description

Benzyl(trimethyl)azanium;prop-1-ene;chloride is an organic compound with the molecular formula C13H22ClN. It is commonly used as a phase transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, thereby enhancing the rate and efficiency of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reagents: Benzyl chloride, trimethylamine, triethylamine, DMF, dichloroethane, hydrogen peroxide.

    Conditions: Refluxing at temperatures ranging from 63°C to 80°C, use of solvents like acetone, DMF, and dichloroethane.

Major Products

    Alkylation: Alkylated nucleophiles.

    Oxidation: Benzaldehyde from benzyl alcohol.

    Substitution: Substituted organic compounds.

Scientific Research Applications

Benzyl(trimethyl)azanium;prop-1-ene;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(trimethyl)azanium;prop-1-ene;chloride involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency by increasing the availability of reactants in the reactive phase .

Comparison with Similar Compounds

Similar Compounds

    Benzyltriethylammonium chloride: Similar in structure but with ethyl groups instead of methyl groups.

    Tetrabutylammonium chloride: Contains butyl groups instead of benzyl and methyl groups.

    Trimethylbenzylammonium chloride: Similar structure with different alkyl groups.

Uniqueness

Benzyl(trimethyl)azanium;prop-1-ene;chloride is unique due to its specific combination of benzyl and trimethyl groups, which provide distinct catalytic properties and solubility characteristics. Its ability to act as an efficient phase transfer catalyst in a variety of reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

benzyl(trimethyl)azanium;prop-1-ene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.C3H6.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2;/h4-8H,9H2,1-3H3;3H,1H2,2H3;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGUDKGTRAYATF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C.C[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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